3-Fluoropyrrolidine

Description

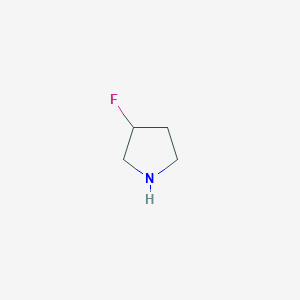

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-74-4 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of Fluorinated Pyrrolidine Derivatives in Contemporary Chemistry

The introduction of fluorine into organic molecules, such as the pyrrolidine (B122466) ring system, has become a pivotal strategy in modern medicinal chemistry. arkat-usa.orgnih.gov Fluorinated pyrrolidine derivatives are of significant interest due to the unique properties conferred by the fluorine atom. nih.gov The high electronegativity of fluorine can alter the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability, without significantly increasing its size. nih.govresearchgate.netresearchgate.net These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and stronger binding interactions with target proteins. nih.govchemimpex.com Consequently, fluorinated pyrrolidines are recognized as valuable building blocks in the synthesis of a wide range of bioactive molecules and therapeutic agents. arkat-usa.orgchemimpex.com

The strategic placement of fluorine can influence the conformation of the pyrrolidine ring, which can be crucial for its interaction with biological targets. nih.govbeilstein-journals.org This has led to the exploration of fluorinated pyrrolidines in various therapeutic areas, including the development of drugs for neurological disorders. chemimpex.com The stability and reactivity profile of these compounds also make them attractive intermediates in the production of fine chemicals and agrochemicals. chemimpex.com

Historical Context of 3 Fluoropyrrolidine Research

The development of synthetic methods for 3-fluoropyrrolidine and its derivatives has been an area of active research. One of the common historical approaches involves the deoxofluorination of 3-hydroxypyrrolidine precursors using reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org Another established strategy is the electrophilic fluorination of γ-lactams followed by reduction to yield the desired 3-fluoropyrrolidines. arkat-usa.org

More recent synthetic advancements have focused on developing more efficient and stereoselective methods. These include the use of iodocyclisation of allylic fluorides and 1,3-dipolar cycloaddition reactions with azomethine ylides and vinyl fluorides. nih.govacs.org Researchers have also developed synthetic routes starting from readily available materials like 2-methyl-2-propenyl chloride, involving key steps such as bromofluorination of alkenyl azides followed by reduction and cyclization. arkat-usa.orgresearchgate.net These evolving synthetic strategies have made this compound and its derivatives more accessible for a broader range of research applications.

Overview of Key Academic Research Areas for 3 Fluoropyrrolidine

Enantioselective Synthesis of this compound

The development of enantioselective methods to produce specific stereoisomers of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Methodologies to achieve this include asymmetric fluorination and intramolecular aminofluorination reactions.

Asymmetric Fluorination Approaches

Asymmetric fluorination of pyrrolidine precursors, particularly 3-hydroxypyrrolidines, is a primary strategy for the enantioselective synthesis of 3-fluoropyrrolidines. This approach involves the stereocontrolled replacement of a hydroxyl group with a fluorine atom.

Deoxyfluorination is a chemical transformation that converts a hydroxyl group into a fluorine atom. Several reagents have been developed for this purpose, each with its own advantages and specific applications. nih.gov

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols. wikipedia.orgfishersci.ca It is effective in converting 3-hydroxypyrrolidine derivatives to their corresponding this compound counterparts. manchesterorganics.com The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.

While effective, DAST is known for its thermal instability and potential for explosive decomposition. beilstein-journals.orgacs.org This has led to the development of more stable alternatives such as Deoxo-Fluor and XtalFluor reagents. acs.org XtalFluor-E and XtalFluor-M are crystalline solids that are easier to handle and exhibit greater thermal stability. acs.org For instance, the reaction of (R)-N-Cbz-3-hydroxypyrrolidine with XtalFluor-E and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides the inverted (S)-N-Cbz-3-fluoropyrrolidine with high enantiomeric excess. acs.org

A comparative overview of these reagents is presented in the table below.

| Reagent | Chemical Formula | Key Characteristics |

| DAST | Et₂NSF₃ | Highly reactive, but thermally unstable. wikipedia.orgfishersci.cabeilstein-journals.orgacs.org |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More stable than DAST. acs.org |

| XtalFluor-E | [Et₂NSF₂]BF₄ | Crystalline, high thermal stability, easy to handle. acs.org |

| XtalFluor-M | [MorpholinoSF₂]BF₄ | Crystalline, high thermal stability, easy to handle. nih.gov |

Sulfur tetrafluoride (SF4) is a potent and cost-effective fluorinating agent capable of converting alcohols to alkyl fluorides. nih.govwikipedia.org It can be used for the deoxyfluorination of 3-hydroxypyrrolidine. manchesterorganics.com The reaction mechanism is thought to be similar to that of other sulfur-based fluorinating agents, often proceeding with inversion of configuration. wikipedia.org However, SF4 is a toxic gas that requires specialized handling equipment, limiting its use in standard laboratory settings. nih.govwikipedia.org In an industrial setting, a one-pot process was developed using SF4 to replace DAST for the synthesis of (S)-3-Fluoropyrrolidine hydrochloride, which significantly lowered the cost and increased the yield to approximately 50%. manchesterorganics.com

Achieving a high degree of stereochemical control is paramount in the synthesis of enantiomerically pure 3-fluoropyrrolidines. The deoxyfluorination of chiral 3-hydroxypyrrolidines typically proceeds with inversion of stereochemistry, consistent with an SN2-type mechanism. acs.orgnih.gov For example, the deoxyfluorination of N-Boc-anti-4-hydroxy-L-proline methyl ester results in the syn-diastereomer, and the corresponding syn-hydroxyproline derivative yields the anti-diastereomer. nih.gov This demonstrates that the nucleophilic displacement of the activated hydroxyl group by fluoride (B91410) occurs with inversion of the stereocenter. nih.gov The choice of fluorinating agent and reaction conditions can influence the degree of stereochemical inversion versus retention or elimination side reactions. nih.gov For instance, a study on the deoxyfluorination of homochiral secondary alcohols showed excellent enantiospecificity for inversion. nih.gov

| Starting Material | Reagent | Product | Stereochemical Outcome |

| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E/DBU | (S)-N-Cbz-3-fluoropyrrolidine | Inversion acs.org |

| N-Boc-anti-4-hydroxy-L-proline methyl ester | Not specified | syn-diastereomer | Inversion nih.gov |

| N-Boc-syn-4-hydroxy-L-proline methyl ester | Not specified | anti-diastereomer | Inversion nih.gov |

Intramolecular aminofluorination of unsaturated amines presents an alternative and powerful strategy for the synthesis of 3-fluoropyrrolidines. mdpi.com This method involves the cyclization of a nitrogen-containing moiety onto an alkene, with the concurrent introduction of a fluorine atom.

One approach involves the use of a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in combination with a fluorine source like hydrogen fluoride-pyridine (HF/Py). mdpi.comnih.gov This system effectively promotes the intramolecular aminofluorination of homoallylamine derivatives to yield N-tosyl-3-fluoropyrrolidines in good to high yields. nih.gov A proposed mechanism involves the activation of the alkene by the hypervalent iodine reagent, followed by intramolecular attack by the nitrogen atom to form a cyclic intermediate. This intermediate is then intercepted by a fluoride ion to give the this compound product. mdpi.com

Another variation utilizes iodosylbenzene (PhIO) as the oxidant and boron trifluoride etherate (BF3·OEt2) as both a Lewis acid activator and the fluorine source. beilstein-journals.orgtcichemicals.com This metal-free system allows for the intramolecular aminofluorination of homoallylic amines under mild conditions at room temperature. tcichemicals.com The reaction is believed to proceed through the formation of a three-membered iodonium (B1229267) ion intermediate, which is then opened by the intramolecular nitrogen nucleophile, followed by fluoride attack on the resulting carbocationic species. tcichemicals.com

Intramolecular Aminofluorination Reactions

Hypervalent Iodine-Mediated Aminofluorination of Homoallylamine Derivatives

A significant advancement in the synthesis of 3-fluoropyrrolidines is the intramolecular aminofluorination of homoallylamine derivatives mediated by hypervalent iodine (HVI) reagents. semanticscholar.orgchim.it This approach offers a metal-free pathway to construct the fluorinated pyrrolidine ring system. mdpi.combeilstein-journals.org The general mechanism involves the activation of the alkene in the homoallylamine substrate by an electrophilic iodine(III) species, which facilitates an intramolecular cyclization by the tethered nitrogen atom, followed by the introduction of a fluoride ion. beilstein-journals.orgnih.gov

The aminofluorination of homoallylamines has been successfully demonstrated using both stoichiometric and catalytic quantities of hypervalent iodine reagents. semanticscholar.orgchim.itresearchgate.net

In a stoichiometric approach , a pre-formed or in situ-generated hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), is used in a 1:1 ratio or greater relative to the substrate. semanticscholar.orgnih.gov For instance, the reaction of N-tosyl-homoallylamine derivatives with PhI(OAc)₂ in the presence of a suitable fluorine source yields N-tosyl-3-fluoropyrrolidines in good to high yields. researchgate.netnih.gov This method is robust and tolerates a variety of substituents on the starting material. semanticscholar.org

The development of catalytic systems represents a more atom-economical and sustainable alternative. semanticscholar.orgchim.itbeilstein-journals.org In this approach, a catalytic amount of an aryl iodide, like p-iodotoluene, is used in conjunction with a stoichiometric terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA). semanticscholar.orgnih.govacs.org The oxidant continuously regenerates the active hypervalent iodine(III) species in situ, which then participates in the aminofluorination cycle. semanticscholar.orgd-nb.info This catalytic system has proven effective for the synthesis of N-tosyl-3-fluoropyrrolidines, providing yields comparable to the stoichiometric method. chim.itbeilstein-journals.orgd-nb.info

| Approach | Iodine Reagent | Oxidant | Key Features | Reference |

| Stoichiometric | PhI(OAc)₂ | - | Good to high yields, robust. | semanticscholar.org, nih.gov |

| Catalytic | p-Iodotoluene (catalyst) | mCPBA | Atom-economical, good yields. | semanticscholar.org, nih.gov, acs.org |

The choice of the fluorine source is critical for the success of the hypervalent iodine-mediated aminofluorination. semanticscholar.orgchim.it Pyridinium poly(hydrogen fluoride), often denoted as Py·HF or Olah's reagent, is a commonly employed and effective fluoride source for these reactions. semanticscholar.orgnih.govacs.org It is a stable, easy-to-handle liquid that serves as a source of both hydrogen fluoride and nucleophilic fluoride ions. mdpi.comarkat-usa.org

In the reaction mixture, the HF component of Py·HF facilitates the in situ generation of the active fluorinating hypervalent iodine species, such as (difluoroiodo)benzene (PhIF₂), through ligand exchange with reagents like PhI(OAc)₂. mdpi.comarkat-usa.orgacs.org The fluoride ion then acts as the nucleophile that attacks the intermediate, leading to the formation of the C-F bond. nih.govacs.org The combination of PhI(OAc)₂ and Py·HF has been established as an effective system for the synthesis of N-tosyl-3-fluoropyrrolidines. researchgate.netnih.govacs.org Other fluoride sources like boron trifluoride etherate (BF₃·OEt₂) have also been used, where BF₃·OEt₂ can function as both a fluoride source and a Lewis acid activator. mdpi.combeilstein-journals.orgeurekaselect.com

Mechanistic studies suggest that the hypervalent iodine-mediated aminofluorination of homoallylamines proceeds through a well-defined pathway. beilstein-journals.orgnih.govacs.org The reaction is initiated by the in situ formation of an electrophilic iodine(III) species, often a (difluoroiodo)arene, from the precursor (e.g., PhI(OAc)₂) and the fluorine source (e.g., Py·HF). d-nb.infoacs.org

The proposed mechanism involves the following key steps:

Alkene Activation : The electron-rich double bond of the homoallylamine derivative coordinates to the electrophilic hypervalent iodine(III) reagent, forming a cyclic iodonium ion intermediate. beilstein-journals.orgarkat-usa.orgacs.org

Intramolecular Cyclization : The tethered nitrogen nucleophile attacks the iodonium ion in an intramolecular fashion. This cyclization step is typically a 5-exo-trig process, leading to the formation of the pyrrolidine ring and generating an organoiodine(III) intermediate. An alternative pathway involving the formation of an aziridinium (B1262131) intermediate has also been proposed. nih.govd-nb.info

Nucleophilic Fluorination : A fluoride ion (from the fluorine source) displaces the iodine(III) group from the carbon backbone. This step can occur via an Sₙ2-type reaction or reductive elimination from the iodine center, resulting in the final this compound product and regenerating the iodoarene catalyst in the catalytic version. beilstein-journals.orgacs.org

Competition experiments have shown that electron-rich homoallylamines react faster, supporting the electrophilic nature of the cyclization step. chim.it

Palladium-Catalyzed Oxidative Aminofluorination

Palladium catalysis offers a powerful alternative for the synthesis of fluorinated heterocycles, including pyrrolidine derivatives. researchgate.netacs.org Palladium-catalyzed oxidative aminofluorination of unactivated alkenes involves the intramolecular reaction of an amine onto an alkene, with the introduction of a fluorine atom across the double bond. acs.orgnih.gov These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.orgnih.gov

In a typical catalytic cycle, the Pd(II) catalyst coordinates to the alkene of the aminoalkene substrate, followed by intramolecular aminopalladation to form a five-membered alkyl-Pd(II) intermediate. frontiersin.org This intermediate is then oxidized by an external oxidant to a high-valent Pd(IV) species. The final step is the reductive elimination from the Pd(IV) center, which forms the C-F bond and regenerates the active Pd(II) catalyst. nih.govacs.org

While this method has been extensively developed for synthesizing fluorinated piperidines, its application to the synthesis of 2-aryl-3-fluoropyrrolidine derivatives from styrenyl substrates has also been demonstrated using N-fluorobenzenesulfonimide (NFSI) as the fluorinating reagent. researchgate.netnih.gov A key challenge in these reactions is controlling the regioselectivity of the nucleophilic attack and preventing side reactions like β-hydride elimination. nih.gov The use of specific oxidants, such as PhI(OPiv)₂, and fluoride sources like AgF, is crucial for the reaction's success. acs.org

Asymmetric Catalytic Aminofluorination

The development of asymmetric catalytic aminofluorination methods is of great importance for accessing enantioenriched fluorinated pyrrolidines, which are valuable building blocks in drug discovery.

Chiral hypervalent iodine reagents have been employed to achieve enantioselective aminofluorination. For example, using lactate-based chiral iodoarenes can induce asymmetry in the cyclization, although enantioselectivity can be moderate. mdpi.com Another approach involves using chiral iodoarene catalysts in the presence of a stoichiometric oxidant to achieve catalytic asymmetric aminofluorination, which has been successfully applied to the synthesis of chiral fluorinated oxazines with high enantioselectivity. beilstein-journals.org

In the realm of transition metal catalysis, the first asymmetric Pd(II)-catalyzed aminofluorination of unactivated alkenes was developed using chiral quinoline-oxazoline (Quox) ligands. nih.govresearchgate.net This methodology provided access to β-fluoropiperidines with excellent enantioselectivities. A key finding was the crucial role of tetraethylammonium (B1195904) trifluoride (Et₄NF·3HF) as a nucleophilic fluoride source in achieving high enantiocontrol. nih.govresearchgate.net While this specific system was demonstrated for piperidine (B6355638) synthesis, the principles are applicable to the development of analogous systems for the asymmetric synthesis of 3-fluoropyrrolidines.

Asymmetric [3+2] Cycloaddition Reactions for Fluorinated Pyrrolidines

Asymmetric [3+2] cycloaddition reactions represent a powerful and convergent strategy for constructing highly functionalized and enantioenriched pyrrolidine rings. researchgate.net This method involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

For the synthesis of fluorinated pyrrolidines, this typically involves the reaction of an azomethine ylide (the 1,3-dipole) with a fluorinated alkene (the dipolarophile). nih.gov The use of chiral catalysts, often based on copper(I) complexes with chiral ligands, allows for excellent control over the stereochemistry of the newly formed stereocenters. nih.govnih.gov

This strategy has been successfully applied to the synthesis of various enantioenriched fluorinated pyrrolidines. For example, the Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, such as 1,1-difluoro- and 1,1,2-trifluorostyrenes, yields 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent diastereoselectivities and enantioselectivities (up to >20:1 dr and 97% ee). nih.gov This demonstrates the power of [3+2] cycloaddition for creating complex, fluorinated pyrrolidine scaffolds from simple precursors. researchgate.netnih.govresearchgate.net

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

A significant advancement in the synthesis of chiral fluorinated pyrrolidines involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.org This method provides an efficient pathway to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. nih.govrsc.orgresearchgate.net The reaction typically involves the use of azomethine ylides with less active dipolarophiles like 1,1-difluoro- and 1,1,2-trifluorostyrenes. nih.govrsc.orgresearchgate.net

This cycloaddition has proven to be a powerful tool for the stereocontrolled synthesis of these important N-heterocycles. nih.gov Researchers have successfully prepared a range of new fluorinated pyrrolidines in high yields, reaching up to 96%, and with excellent stereoselectivities, with diastereomeric ratios of up to >20:1 and enantiomeric excesses of up to 97%. nih.govrsc.orgresearchgate.net One of the key advantages of this methodology is its broad substrate scope, enabling the synthesis of a diverse array of structurally unique fluorinated pyrrolidines. nih.govresearchgate.net These resulting compounds can be readily incorporated into natural products and pharmaceuticals. nih.govrsc.orgresearchgate.net

A notable application of this reaction is the synthesis of bioactive fluoropyrrolidines. Studies have shown that the fluorine atoms on the pyrrolidine ring play a crucial role in the biological activity of these compounds. nih.govrsc.orgresearchgate.net For instance, some of the synthesized fluorinated pyrrolidines have demonstrated significant antifungal activity against various plant fungi, an effect that was diminished in their non-fluorinated counterparts. nih.govrsc.org

Chiral Catalyst Development for Enantio- and Diastereoselectivity

The development of chiral catalysts is central to achieving high levels of enantio- and diastereoselectivity in the synthesis of this compound and its derivatives. In the context of the copper(I)-catalyzed 1,3-dipolar cycloaddition, the choice of the chiral ligand is critical for controlling the stereochemical outcome. While specific chiral ligands used in these reactions are often complex and proprietary to the research, the success of achieving high enantiomeric excess (up to 97% ee) and diastereomeric ratios (up to >20:1 dr) underscores the effectiveness of the developed chiral catalyst systems. nih.govrsc.orgresearchgate.net

Recent advancements in asymmetric catalysis have also explored other catalyst systems. For example, chiral aryl iodide catalysts have been employed in the fluoroamination of alkenes to produce anti-β-fluoropyrrolidines with high enantio- and diastereoselectivity. nih.govacs.orgnih.gov This method utilizes a chiral catalyst to control the stereoselective formation of the C-F bond. nih.govacs.orgnih.gov The development of new cinchona alkaloid-derived phase-transfer catalysts has also enabled the direct catalytic asymmetric synthesis of trifluoromethylated γ-amino esters, which can be precursors to fluorinated pyrrolidines. researchgate.net

Furthermore, the introduction of a trifluoromethanesulfonamide (B151150) group into a spirobicyclic pyrrolidine catalyst has been shown to enhance enantioselectivity in certain reactions. frontiersin.org The optimization of such catalysts is a key area of research, aiming to provide facile access to all possible stereoisomers of chiral products with multiple stereocenters from the same starting materials. researchgate.net

Regioselective and Stereoselective Fluorination Strategies

Control of Fluorine Atom Position on the Pyrrolidine Ring

Controlling the position of the fluorine atom on the pyrrolidine ring is a critical aspect of synthesizing targeted this compound derivatives with specific properties. Various synthetic strategies have been developed to achieve this regioselectivity.

One approach involves the use of fluorocyclization processes, where the intrinsic nucleophilicity of the nitrogen atom is utilized in an electrophilic fluorocyclization to create stereoselectively fluorinated N-heterocycles. beilstein-journals.org Another strategy is the intramolecular aminofluorination of homoallylic amines using a fluoride source like BF₃·OEt₂. This method has been successful in producing this compound derivatives from substrates with various nitrogen-protecting groups. beilstein-journals.org

The choice of starting material and reaction conditions can also dictate the regioselectivity. For instance, the deoxyfluorination of proline-derived α-hydroxyphosphonates with diethylaminosulfur trifluoride (DAST) can lead to the formation of α-fluoroalkylphosphonates. rsc.org In some cases, the reaction proceeds through an aziridinium intermediate, which, upon ring-opening by a fluoride ion, can lead to either the desired pyrrolidine derivative or a ring-expanded piperidine derivative. rsc.org The regioselectivity of nucleophilic ring-opening of fluorinated aziridines has also been studied, with monofluorinated and difluorinated aziridines showing different preferences for C2 versus C3 attack. beilstein-journals.org

Furthermore, the substitution pattern on the pyrrolidine ring itself can influence the position of fluorination. For example, fluorination can be directed to the C3- or C4-position of the pyrrolidine ring to stabilize specific ring conformations. mdpi.com The strategic placement of substituents can therefore be used to control the site of fluorination.

Diastereoselective Fluorination

Diastereoselective fluorination is crucial for creating fluorinated pyrrolidines with specific three-dimensional structures, which is often essential for their biological activity. Several methods have been developed to achieve high diastereoselectivity.

One effective strategy is the catalyst-controlled diastereoselective fluorination of chiral allylic amines. This approach has been used to prepare highly enantioenriched 1,3-difluoro-2-amines with three contiguous stereocenters. nih.govnih.gov The enantioselective catalytic method can also be applied to other multifunctional alkene substrates to afford anti-β-fluoropyrrolidines. nih.govacs.orgnih.gov

The nature of the substrate and the fluorinating agent also plays a significant role in determining the diastereoselectivity. For example, the deoxyfluorination of N-Cbz or N-Boc protected prolinols with DAST or Deoxofluor often proceeds through an aziridinium intermediate. The subsequent ring opening by fluoride can lead to the formation of fluorinated piperidines and minor amounts of pyrrolidine fluorides with specific diastereoselectivity. rsc.org

Furthermore, electrophilic fluorination of enolates derived from pyrrolidine precursors can be followed by reduction to yield trans stereoisomers with high diastereoselectivity. mdpi.com The inherent properties of the substrate can also control the diastereoselectivity in difunctionalization reactions, such as cyano-fluorination, leading to precursors of noncanonical amino acids. acs.org

Synthesis of Multifluorinated Pyrrolidines

3,3-Difluoropyrrolidines Synthesis

The synthesis of 3,3-difluoropyrrolidines is of significant interest due to the unique properties conferred by the gem-difluoro group. Several synthetic routes have been established to access this important structural motif.

A common method involves the 1,3-dipolar cycloaddition of an azomethine ylide with vinyl difluorides. acs.org This approach allows for the construction of the 3,3-difluoropyrrolidine (B39680) core. Another well-established route is the deoxofluorination of a 3-pyrrolidinone (B1296849) precursor using reagents like DAST. acs.org However, this method can sometimes lead to the formation of vinyl fluoride byproducts. acs.org

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported starting from 2,2-difluorosuccinic acid. acs.orgnih.gov This multi-step process involves a Claisen rearrangement, a Ru(VIII)-catalyzed oxidation, an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, followed by reduction with BH₃·Me₂S. acs.orgnih.gov An alternative industrial-scale synthesis starts with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene. nbinno.com

Furthermore, a scalable synthesis of 3,3-difluoropyrrolidine has been achieved through the use of a 3,3-difluoroimide intermediate, which can be derived from 2,2-difluorosuccinic acid. acs.org This intermediate can then be utilized in cycloaddition reactions to generate the desired 3,3-difluoropyrrolidine systems. acs.org

| Starting Material | Key Reagents/Reaction Type | Product | Reference |

| Azomethine ylide and vinyl difluorides | 1,3-Dipolar cycloaddition | 3,3-Difluoropyrrolidine derivatives | acs.org |

| 3-Pyrrolidinone | DAST | 3,3-Difluoropyrrolidine | acs.org |

| 2,2-Difluorosuccinic acid | Claisen rearrangement, Ru(VIII)-catalyzed oxidation, cyclization, reduction | 3,3-Difluoropyrrolidine | acs.orgnih.gov |

| 2,2-Dichlorotrifluoro-1-iodoethane and ethylene | Radical addition, subsequent transformations | 3,3-Difluoropyrrolidine HCl | nbinno.com |

| 3,3-Difluoroimide | Cycloaddition reactions | 3,3-Difluoropyrrolidine systems | acs.org |

3,3,4-Trifluoropyrrolidines Synthesis

A highly efficient and stereoselective method for synthesizing 3,3,4-trifluoropyrrolidines involves a copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition. rsc.org This reaction utilizes azomethine ylides and fluorinated alkenes like 1,1,2-trifluorostyrenes. rsc.orgrsc.org The process yields a series of novel fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (diastereomeric ratio up to >20:1 and up to 97% enantiomeric excess). rsc.org

The reaction can be performed on a gram scale, demonstrating its practical utility. rsc.org For instance, the reaction between an imino ester and 1,1,2-trifluorostyrene can produce 1.45 g of a 3,3,4-trifluoropyrrolidine derivative. rsc.org The versatility of this method is shown by its compatibility with various azomethine ylides derived from simple structures, leading to the desired 3,3,4-trifluoropyrrolidines in moderate to good yields (59–82%) and with high stereoselectivity. rsc.org

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from imino esters and lithium diisopropylamide, with benzyl (B1604629) 2,3,3-trifluoroacrylate. researchgate.netorcid.org This reaction proceeds smoothly to afford the corresponding fluorine-containing pyrrolidines with high diastereoselectivity (>95:<5). researchgate.netorcid.org

Table 1: Examples of 3,3,4-Trifluoropyrrolidine Synthesis via Cu(I)-Catalysed Cycloaddition

| Reactant A (Azomethine Ylide Precursor) | Reactant B (Fluorinated Alkene) | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Imino ester 1g | 1,1,2-trifluorostyrene 6a | 82% | >20:1 | 96% | rsc.org |

| Imino ester derived from glucose | 1,1,2-trifluorostyrene | 78% | >20:1 | 91% | rsc.org |

| Imino ester derived from fructose | 1,1,2-trifluorostyrene | 65% | >20:1 | 85% | rsc.org |

| Imino ester derived from L-menthol | 1,1,2-trifluorostyrene | 59% | >20:1 | 72% | rsc.org |

3,3,4,4-Tetrafluoropyrrolidines Synthesis

The synthesis of 3,3,4,4-tetrafluoropyrrolidine (B7882109) hydrochloride can be achieved through a multi-step process starting from 2,2,3,3-tetrafluorobutanediol. patsnap.com

Step 1: Synthesis of Trifluoro-methanesulfonic acid 2,2,3,3-tetrafluoro-4-(trifluoro-methanesulfonyloxy)-butyl ester 2,2,3,3-tetrafluorobutanediol is reacted with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine (B92270) and dichloromethane. patsnap.com This reaction converts the hydroxyl groups of the diol into triflate leaving groups, yielding an oily, dichloromethane-containing product. patsnap.com

Step 2: Synthesis of 3,3,4,4-tetrafluoropyrrolidine Hydrochloride The product from the first step is dissolved in ethanol (B145695) and reacted with a solution of ammonia (B1221849) in ethanol within a sealed pressure vessel at elevated temperature (e.g., 100 °C) for several hours. patsnap.com After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting residue is treated with ethereal hydrogen chloride to precipitate the desired 3,3,4,4-tetrafluoropyrrolidine hydrochloride salt. patsnap.com This compound serves as a key starting material for producing novel dipeptidyl peptidase-IV (DPP-IV) inhibitor compounds. patsnap.com

Derivatization of this compound

This compound serves as a versatile building block for creating a wide range of derivatives with applications in medicinal chemistry and materials science. thieme-connect.comresearchgate.net Its secondary amine allows for facile functionalization through nucleophilic substitution and other reactions. ossila.com

Introduction of Carboxylic Acid Functionality

A carboxylic acid group can be introduced into the this compound ring, creating fluorinated amino acid analogues. An example of such a derivative is 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid. acmec.com.cn In this compound, the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis. thermofisher.com This protection allows for selective reactions on other parts of the molecule. The Boc group can be quantitatively removed using trifluoroacetic acid, revealing the secondary amine for further coupling reactions. thermofisher.com The presence of both a fluorine atom and a carboxylic acid group makes these compounds valuable for creating peptides and other bioactive molecules with modified properties.

Functionalization for Advanced Materials (e.g., Ionic Liquids, Ferroelectrics)

Ionic Liquids this compound is a precursor for synthesizing advanced ionic liquids (ILs) for applications such as high-voltage lithium-ion batteries. ossila.comfluoromart.comrsc.org One method involves the alkylation of the secondary amine of (R)-(−)-3-fluoropyrrolidine hydrochloride, followed by a quaternization reaction with N-methyl bis(fluorosulfonyl)imide. ossila.comfluoromart.com

A more direct, one-step synthesis has been developed that avoids halide impurities, which are detrimental to battery performance. rsc.orgosti.gov In this method, a fluorinated pyrrolidine derivative, such as 1-propyl-3-fluoropyrrolidine, is reacted directly with methyl bis(fluorosulfonyl)imide (CH₃FSI) to produce the target ionic liquid, 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI). rsc.orgosti.gov The resulting ILs exhibit high oxidation stability (>5.5 V vs Li+/Li) and demonstrate good cyclability in high-voltage battery cells. ossila.comrsc.org

Table 2: Properties of 3-Fluoropyrrolidinium-Based Ionic Liquids at 25°C

| Ionic Liquid | Viscosity (cP) | Ionic Conductivity (mS/cm) | Reference |

|---|---|---|---|

| PMpyr-FSI (non-fluorinated) | 40 | 9.32 | osti.govrsc.org |

| PMpyrf-FSI (fluorinated) | 83 | 4.25 | osti.govrsc.org |

Ferroelectrics Chiral this compound derivatives are used to construct molecular perovskite ferroelectrics with enhanced properties. ossila.com The introduction of fluorine onto the pyrrolidinium (B1226570) cation can significantly increase the material's Curie temperature (T_c), the temperature at which it transitions from a ferroelectric to a paraelectric state. researchgate.net

For example, a cadmium-based perovskite incorporating (S)-(+)-3-fluoropyrrolidine, (S)-3-F-(pyrrolidinium)CdCl₃, exhibits a T_c of 303 K. ossila.com This is a 63 K increase compared to the non-fluorinated analogue, (pyrrolidinium)CdCl₃, extending the material's working temperature range to include room temperature. ossila.comresearchgate.net Furthermore, enantiomorphic pairs, such as (R)- and (S)-3-fluoropyrrolidium MnBr₃, can be synthesized to create ferroelectrics that also display circular polarized luminescence. ossila.com

Quantum-Chemical Analysis of Conformational Equilibrium

Quantum-chemical calculations have been instrumental in understanding the conformational landscape of this compound and its protonated form. To ensure accuracy, benchmark studies are often conducted, comparing various density functional theory (DFT) methods (like B3LYP-D3BJ, ωB97XD, and PBEPBE) and basis sets against higher-level calculations such as coupled cluster with single and double excitations (CCSD). beilstein-journals.orgresearchgate.net These computational analyses explore the relative energies and populations of different conformers in both the gas phase and in solution, often using implicit solvent models like the Solvation Model Density (SMD). ufla.br

For this compound, theoretical calculations predict the existence of four distinct conformers in the gas phase. researchgate.netresearchgate.net However, in an implicit dimethyl sulfoxide (B87167) (DMSO) solvent, this number is reduced to three. beilstein-journals.org The conformational energies of these forms are relatively close, indicating that intramolecular interactions are not overwhelmingly strong to enforce a single dominant conformation. beilstein-journals.org

Table 1: Conformational Energy and Population of this compound

Data from theoretical calculations showing the relative Gibbs free energy (ΔG°) and population percentage of different conformers in the gas phase and implicit DMSO. The cis-twist conformation with an axial N-H bond is the most stable in both environments.

| Conformer Description | ΔG° (kcal/mol) - Gas Phase | Population (%) - Gas Phase | ΔG° (kcal/mol) - Implicit DMSO | Population (%) - Implicit DMSO |

|---|---|---|---|---|

| cis-twist (axial N-H) | 0.00 | ~50% | 0.00 | ~65% |

| Other conformers | ≤1.6 | ~50% (combined) | Varies | ~35% (combined) |

Stereoelectronic effects, such as the gauche and anomeric effects, play a crucial role in the conformational preferences of fluorinated heterocycles. The fluorine gauche effect, typically arising from hyperconjugative interactions like σCH→σ*CF, favors a conformation where the fluorine atom is gauche to an adjacent electron-withdrawing group. beilstein-journals.org In this compound, this effect contributes to the stability of the cis-isomer, where the fluorine atom and the nitrogen-bound hydrogen are on the same side of the ring. beilstein-journals.org

The conformational behavior of this compound changes dramatically upon protonation.

This compound (Neutral) : In its neutral state, this compound exhibits conformational diversity. beilstein-journals.org As determined by CCSD/DGTZVP quantum-chemical calculations, it can adopt four different conformations. researchgate.netresearchgate.net The most stable of these, both in the gas phase and in an implicit DMSO medium, is a cis-twist conformer. beilstein-journals.org This preference is driven by a stabilizing intramolecular hydrogen bond-like interaction between the axial N-H bond and the fluorine atom (N−H⋅⋅⋅F−C). researchgate.netbeilstein-journals.org

3-Fluoropyrrolidinium Cation : In stark contrast to its neutral counterpart, the 3-fluoropyrrolidinium cation is found to adopt only a single, highly favored conformation. researchgate.netresearchgate.net Both quantum-chemical calculations and infrared spectroscopy confirm that the cation exists exclusively in a conformation where the C-F bond is in a pseudo-axial orientation. ufla.brresearchgate.netresearcher.life This singular preference is attributed to a strong attractive electrostatic interaction (an NH2+∙∙∙Fδ− interaction) that is more significant than a simple charge-dipole gauche effect. beilstein-journals.orgresearchgate.net This interaction leads to a more pronounced ring puckering in the cation compared to the neutral molecule. researchgate.net The conformation is typically an envelope shape in the gas phase and a twist shape in implicit DMSO. researchgate.net

Anomeric and Gauche Effects on Conformational Stability

Molecular Modeling and Docking Studies

While specific molecular docking studies focusing solely on the this compound molecule are not extensively documented, research on its derivatives provides significant insights. Studies on prolyl-fluoropyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV) utilize molecular docking to understand binding modes. nih.gov In these models, the fluoropyrrolidine moiety consistently occupies the S1 pocket of the enzyme's active site. nih.gov

Similarly, modeling of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as DPP-IV inhibitors shows the importance of the fluorinated ring in anchoring the molecule within the receptor. japsonline.comjapsonline.com Docking simulations help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, between the fluoropyrrolidine core and enzyme residues like Arg125, Tyr547, and Ser630. nih.gov These computational studies are crucial for structure-activity relationship (SAR) analyses and for designing new, more potent enzyme inhibitors based on the fluoropyrrolidine scaffold. nih.govjapsonline.com

Simulation of Intramolecular Interactions

Simulations and computational analyses, such as Natural Bond Orbital (NBO) analysis, have been employed to dissect the specific intramolecular forces governing the conformation of this compound. ufla.br In the neutral molecule, the primary stabilizing factor for the preferred cis-conformer is the intramolecular F∙∙∙H hydrogen bond. beilstein-journals.org

In the 3-fluoropyrrolidinium cation, the situation is different. The strong preference for the cis-conformation with a pseudo-axial fluorine is dictated by a powerful electrostatic attraction between the positively charged amino group and the electronegative fluorine atom. researchgate.netbeilstein-journals.org This attractive NH2+∙∙∙Fδ− interaction reinforces the hyperconjugative gauche effect. beilstein-journals.org Analysis suggests this is a robust electrostatic interaction that resembles a hydrogen bond, rather than a less specific charge-dipole effect. researchgate.net These strong intramolecular forces are responsible for locking the cation into its singular conformation, a feature that contrasts with the greater flexibility observed in related cyclic systems. researchgate.net

Applications of 3 Fluoropyrrolidine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Compounds Incorporating 3-Fluoropyrrolidine

The synthesis of bioactive compounds featuring the this compound ring is a subject of intensive research. idrblab.net The chiral nature and the presence of the electronegative fluorine atom can profoundly influence the biological activity of small molecules. idrblab.net Synthetic strategies often focus on creating stereochemically pure enantiomers to optimize interactions with specific biological targets. nih.gov

Enzyme Inhibitors

The this compound scaffold has proven to be a critical component in the development of inhibitors for several key enzymes, including dipeptidyl peptidase IV (DPP-IV), prolyl oligopeptidase (POP), and purine (B94841) nucleoside phosphorylase (PNP). nih.govwikipedia.org

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). uni.lu Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The this compound moiety has been successfully incorporated into numerous DPP-IV inhibitors to enhance their potency and selectivity. uni.lufishersci.ca

The stereochemistry and substitution pattern of the this compound ring are critical for potent DPP-IV inhibition. Structure-activity relationship (SAR) studies have demonstrated that the (S)-enantiomer of this compound is often more potent than the (R)-enantiomer. For instance, in a series of fluoropyrrolidine amides, the (S)-3-fluoropyrrolidine derivative exhibited an IC50 value of 48 nM, whereas the (R)-enantiomer was slightly less active with an IC50 of 58 nM. uni.lu This highlights the specific stereochemical requirements of the DPP-IV active site.

Furthermore, the introduction of a nitrile group, particularly in 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, has been shown to be a key feature for inhibitory activity, interacting with the S1 subsite of the enzyme. uni.luulopenaccess.com The combination of the fluoropyrrolidine scaffold with other chemical moieties, such as aryl-substituted piperazines, has also led to the development of highly potent inhibitors. nih.gov Research has also explored difluorinated pyrrolidine (B122466) derivatives; for example, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (also known as Gosogliptin or PF-734200) is a potent and selective DPP-IV inhibitor with an IC50 of 13 nM. wikipedia.orgabcam.com Another potent inhibitor, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govnih.govfishersci.catriazolo[1,5-a]pyridin-6-ylphenyl)butanamide, showed an IC50 value of 6.3 nM.

| Compound Class/Derivative | Specific Moiety | Potency (IC50) | Selectivity | Source |

| Fluoropyrrolidine Amides | (S)-3-Fluoropyrrolidine | 48 nM | Good vs. QPP | uni.lu |

| Fluoropyrrolidine Amides | (R)-3-Fluoropyrrolidine | 58 nM | Good vs. QPP | uni.lu |

| Prolyl-Fluoropyrrolidine Derivatives | Aryl-substituted piperazine | 0.43 µM | - | nih.gov |

| Difluoropyrrolidine Derivatives | Gosogliptin (PF-734200) | 13 nM | Selective | abcam.com |

| Difluoropyrrolidine Derivatives | Compound 6 | 6.3 nM | Excellent |

While enhancing potency, the introduction of fluorine can also influence a compound's metabolic fate. Studies on DPP-IV inhibitors containing a (3S)-3-fluoropyrrolidine moiety have revealed that this ring system can be susceptible to metabolic activation. uni.lu Research using rat liver microsomes showed that the fluoropyrrolidine ring could undergo NADPH-dependent metabolism, involving sequential oxidation and defluorination events. uni.lu This process, primarily catalyzed by cytochrome P450 enzymes CYP3A1 and CYP3A2, can form chemically reactive intermediates. uni.lu These intermediates have the potential to bind irreversibly to microsomal proteins, which is a concern in drug development. uni.lu However, the study also demonstrated that the addition of nucleophiles like reduced glutathione (B108866) (GSH) or N-acetylcysteine (NAC) could trap these reactive species, providing a deeper understanding of the bioactivation mechanism. uni.lu This knowledge is crucial for designing next-generation inhibitors with improved metabolic stability.

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease involved in the metabolism of proline-containing neuropeptides and hormones. fishersci.ca Its dysregulation has been linked to neurological disorders and blood pressure control. fishersci.ca The this compound scaffold has been identified as a key feature in the design of potent POP inhibitors. nih.govwikipedia.org

A notable example is N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine, which emerged from a series of synthetic N-terminal blocked dipeptides as a highly potent, reversible, and tightly-binding POP inhibitor. fishersci.ca It demonstrated a calculated inhibition constant (Ki) of 0.8 nM and effectively inhibited both human and rat POP. fishersci.ca Further studies have utilized the (R)-3-fluoropyrrolidine moiety in the synthesis of other POP inhibitors, although the potency can vary significantly depending on the rest of the molecular structure, indicating that the fluoropyrrolidine is a key recognition element but requires an optimal molecular context for high affinity.

| Compound | Inhibition Constant (Ki) | Target Enzyme | Source |

| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | 0.8 nM | Human Platelet POP | fishersci.ca |

| 4-phenylbutanoyl-(R)-3-fluoropyrrolidin-1-yl derivative | 97,000 nM (IC50) | Human PREP |

Purine nucleoside phosphorylase (PNP) is a critical enzyme in the purine salvage pathway. americanelements.com Its inhibition is a therapeutic strategy for T-cell mediated diseases, such as certain leukemias and autoimmune disorders. americanelements.com The this compound ring has been instrumental in the development of powerful, transition-state analogue inhibitors of PNP. nih.govnih.govwikipedia.org

The synthesis of fluorinated derivatives of immucillins, a class of potent PNP inhibitors, has led to compounds with exceptional binding affinities. americanelements.com Specifically, the fluorinated analogue F-DADMe-ImmH, which incorporates a fluoropyrrolidine ring, has been synthesized and evaluated. nih.govamericanelements.com The diastereomers of this compound showed remarkable potency against human PNP, with the (3S,4S) isomer exhibiting a slow-onset binding constant (Ki) of 0.032 nM and the (3R,4R) isomer showing a Ki of 1.82 nM. americanelements.comctdbase.org This demonstrates a clear stereochemical preference for inhibition. While the fluorinated analogue F-DADMe-ImmH [(3S,4S)-3] showed high potency and was orally available in mice, its bioavailability and duration of action were found to be less than its non-fluorinated parent compound, DADMe-ImmH (Ulodesine). americanelements.comnih.gov

| Compound | Stereochemistry | Inhibition Constant (Ki*) | Target Enzyme | Source |

| F-DADMe-ImmH | (3S,4S) | 0.032 nM | Human PNP | americanelements.comctdbase.org |

| F-DADMe-ImmH | (3R,4R) | 1.82 nM | Human PNP | americanelements.comctdbase.org |

| Ulodesine (DADMe-ImmH) | (3R,4R) | ~1.10 nM | Human PNP | nih.gov |

Structure-Activity Relationships in DPP-IV Inhibition

Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. rsc.org Small molecule allosteric activators of GK can help regulate blood glucose levels. researchgate.net The this compound moiety has been integrated into the design of such glucokinase activators. researchgate.netresearchgate.net Research has led to the development of a wide array of small molecule derivatives, including benzamides, carboxamides, and ureas, as effective allosteric GK activators. researchgate.net While specific compounds incorporating this compound are part of broader research into GK activators, the focus has often been on optimizing pharmacokinetic properties and achieving a partial activator profile to mitigate risks. rcsb.org

Phosphodiesterase (PDE) Inhibitors (e.g., PDE9A, PDE10A)

Phosphodiesterases are enzymes that regulate cellular levels of cyclic nucleotides like cGMP and cAMP. Inhibitors of specific PDE isoforms are pursued for various therapeutic applications.

PDE9A Inhibitors: PDE9A is a cGMP-specific phosphodiesterase, and its inhibition is explored for treating cognitive disorders like Alzheimer's disease and schizophrenia. frontiersin.org The this compound ring has been utilized in the structure-based design of selective PDE9A inhibitors. ossila.com For instance, research efforts have focused on identifying brain-penetrant inhibitors, and the fluorinated pyrrolidine scaffold plays a role in achieving desired properties like selectivity and metabolic stability. ossila.com One notable selective PDE9A inhibitor, PF-04447943, features a substituted pyrrolidinyl group and has been shown to enhance synaptic plasticity and cognitive function in rodent models. caymanchem.com

PDE10A Inhibitors: PDE10A inactivates both cAMP and cGMP and is highly expressed in the brain's striatal medium spiny neurons. nih.gov This localization makes it a target for novel antipsychotic drugs. nih.govnih.gov The development of PDE10A inhibitors has been an active area of research, with various heterocyclic compounds being investigated. nih.govgoogle.com The strategic incorporation of moieties like this compound can influence the potency, selectivity, and pharmacokinetic profile of these inhibitors.

Tyrosine Regulated Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.govwjgnet.commdpi.com Consequently, tyrosine kinase inhibitors (TKIs) are a major class of targeted therapies. nih.gov The this compound scaffold has been incorporated into novel kinase inhibitors. An example is an (S)-(+)-3-fluoropyrrolidine hydrochloride modified pyrazolopyridazine, which was identified as an inhibitor of a tyrosine regulated kinase with a reported pIC₅₀ (a measure of potency) of 6.73. ossila.com

| Compound Class | Target Kinase | Finding |

| (S)-3-Fluoropyrrolidine-modified pyrazolopyridazine | Tyrosine Regulated Kinase | Demonstrated inhibitory activity with pIC₅₀ of 6.73. ossila.com |

Polyketide Synthase Inhibitors

Polyketide synthase 13 (Pks13) of Mycobacterium tuberculosis is an essential enzyme involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govnih.gov This makes Pks13 an attractive target for new tuberculosis treatments. nih.govx-chemrx.com The thioesterase (TE) domain of Pks13 is a key site for inhibitor binding. ossila.compreprints.org Structure-based optimization of coumestan (B1194414) derivatives as Pks13-TE inhibitors has involved the use of (R)-(-)-3-fluoropyrrolidine to improve properties and address challenges like hERG liability seen in earlier lead compounds. ossila.comnih.gov

| Compound Series | Target Enzyme/Domain | Rationale for this compound Inclusion |

| Coumestan derivatives | Pks13-Thioesterase | Used in structure-based optimization to improve hERG profiles. ossila.com |

| Benzofuran derivatives | Pks13-Thioesterase | Conformational restriction strategies to develop inhibitors with negligible hERG inhibition. nih.gov |

Receptor Ligands and Modulators

The this compound nucleus is also a key feature in the design of ligands that bind to and modulate the activity of important receptors in the central nervous system.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands, especially α4β2 subtype

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous CNS disorders. sigmaaldrich.comnih.gov The α4β2 nAChR subtype is particularly abundant in the brain and is a key target for developing treatments for nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease. nih.govacs.orgfrontiersin.org

The introduction of a fluorine atom at the 3-position of the pyrrolidine ring is a strategic design element. It serves to decrease the basicity of the pyrrolidine nitrogen, which can lead to improved selectivity and CNS penetration. nih.gov Several series of compounds containing the this compound moiety have been synthesized and evaluated for their affinity and selectivity for the α4β2 nAChR subtype. nih.govacs.org

Highlighted below are key findings from research on these ligands:

| Compound | Target Receptor | Key Findings |

| 3-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)-5-(phenylethynyl)pyridine (Compound 11) | α4β2 nAChR | Identified as a promising ligand with good affinity and selectivity for the α4β2 subtype. nih.gov |

| 3-((4-fluorophenyl)ethynyl)-5-(((2S,4R)-4-fluoropyrrolidin-2-yl)methoxy)pyridine (Compound 12) | α4β2 nAChR | Also found to be a promising ligand with good affinity and selectivity, possessing physicochemical properties predictive of relevant CNS penetration. nih.gov |

| VMY-2-95 (Lead Compound 1) | α4β2 nAChR | Belongs to a class of ligands with high selectivity and picomolar binding affinity (Ki values from 0.031–0.26 nM). acs.org It potently desensitizes α4β2 nAChRs and significantly reduced nicotine self-administration in rats. acs.org |

Antimicrobial and Antiparasitic Agents

The this compound scaffold serves as a valuable building block in the synthesis of agents targeting infectious diseases. litfl.comnih.gov

Its application is notable in the development of antiparasitic compounds. nih.govresearchgate.net Specifically, (S)-(+)-3-Fluoropyrrolidine hydrochloride is used as a precursor for synthesizing:

Fluoropyrrolidine-containing N-ethylurea pyrazole (B372694) derivatives: These compounds have shown potential as selective inhibitors for the parasitic agents Trypanosoma brucei (causative agent of African trypanosomiasis) and Trypanosoma cruzi (causative agent of Chagas disease).

Urea (B33335) derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole: This class of molecules has been identified as potent antitrypanosomal agents.

These examples underscore the utility of the this compound moiety in generating novel chemical entities for combating parasitic infections.

Agents for Neurological Disorders (e.g., Alzheimer's, Parkinson's)

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing public health challenge. eyewiki.org Both are characterized by the progressive loss of neurons and the aggregation of misfolded proteins, such as beta-amyloid and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's. americanbrainfoundation.orgaltoida.com While the diseases have distinct clinical presentations, there is considerable overlap in their pathological features. nih.gov

The introduction of fluorine into drug candidates for neurological disorders is a strategy employed to enhance properties like brain permeability and binding affinity to specific targets within the central nervous system. nih.gov The this compound moiety, with its ability to influence pKa and conformation, is a valuable tool in this context. nih.gov For instance, in the development of dual-target ligands for dopamine (B1211576) D3 and μ-opioid receptors, which have potential as safer analgesics, the incorporation of a substituted pyrrolidine linker was explored to improve CNS-MPO (central nervous system multiparameter optimization) scores. nih.gov The introduction of a fluorine atom into the linker was considered as a strategy to decrease pKa, a property that can influence a compound's pharmacokinetic profile. nih.gov

Antineoplastic Agents (Cancer Treatment Research)

Antineoplastic agents, also known as anticancer or cytotoxic drugs, are crucial in the treatment of various malignancies. cdc.govmsdvetmanual.com These agents work by targeting rapidly dividing cancer cells, though they can also affect healthy cells. cdc.gov The development of more selective and potent antineoplastic agents is a major focus of cancer research.

The this compound scaffold has been incorporated into molecules under investigation for cancer treatment. For example, it is a component of compounds developed as inhibitors of specific kinases that are implicated in cancer progression. ossila.com The inclusion of the (S)-(+)-3-fluoropyrrolidine hydrochloride moiety in a pyrazolopyridazine-based inhibitor of a tyrosine-regulated kinase resulted in a compound with significant inhibitory activity. ossila.com This highlights the potential of the this compound group to contribute to the potency of targeted cancer therapies.

Impact of Fluorine Substitution on Pharmacological Properties

The substitution of hydrogen with fluorine can have a profound impact on a molecule's physicochemical and pharmacological properties. tandfonline.com This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.commdpi.com

Enhancement of Binding Affinity to Biological Targets

The strategic placement of fluorine atoms can significantly enhance the binding affinity of a ligand to its biological target. tandfonline.comtandfonline.com This can occur through several mechanisms. The highly polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and ion-dipole interactions, with amino acid residues in the active site of a protein. rsc.org Fluorine can also participate in the formation of non-canonical hydrogen bonds. mdpi.com

Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that is more favorable for binding. rsc.org This "conformational steering" effect can reduce the entropic penalty associated with binding, thereby increasing affinity. In some cases, the replacement of a hydrogen with a fluorine atom can lead to a more potent inhibitor, as the fluorine can form specific interactions with the target that the hydrogen cannot. rsc.orgacs.org

Influence on Lipophilicity and Permeability

The electronegativity of fluorine can also influence the pKa of nearby functional groups, such as amines. tandfonline.com By reducing the basicity of an amine, fluorine substitution can increase the proportion of the neutral form of the molecule at physiological pH. tandfonline.com This can lead to improved membrane permeability and oral absorption, ultimately enhancing bioavailability. tandfonline.com Studies have shown that while increasing molecular weight due to fluorine addition might be expected to impair passive permeability, this is not always the case. acs.org In fact, for a given molecular weight, a higher number of fluorine atoms can sometimes be associated with a lower risk of P-glycoprotein mediated efflux, a common mechanism of drug resistance. acs.org

Stereochemical Effects on Biological Activity

The stereochemistry of the this compound ring is a critical determinant of a molecule's biological activity. The spatial orientation of the fluorine atom, whether in the (R) or (S) configuration, significantly influences how a compound interacts with its biological target, leading to notable differences in potency and efficacy.

The introduction of a fluorine atom to the pyrrolidine ring can alter the electron distribution, which in turn can affect the pKa, dipole moment, and chemical stability of adjacent functional groups. tandfonline.com These stereoelectronic factors, such as the gauche effect, influence the puckering of the pyrrolidine ring and can lock it into a specific conformation. nih.gov This conformational rigidity is a key factor in drug design, as it can minimize the entropic penalties associated with the binding of a drug to its target receptor.

A compelling example of stereochemistry's impact is seen in fluorinated derivatives of the natural product Parthenolide. In a study evaluating antiproliferative activity against human promyelocytic leukemia (HL-60) cells, the derivative containing the (R)-3-fluoropyrrolidine moiety was found to be significantly more potent than its (S)-enantiomer. The (S)-3-fluoropyrrolidine analogue was observed to be nearly 50-fold less potent than the (R)-3-fluoropyrrolidine analogue. nih.gov This substantial difference in activity underscores the importance of the specific three-dimensional arrangement of the fluorine atom for the compound's biological function. nih.gov

Furthermore, the activity of a derivative containing a 3,3-difluoropyrrolidine (B39680) ring, which can be considered a combination of both (R) and (S) configurations, showed activity that was intermediate between the two single enantiomers. nih.gov This finding further reinforces the concept that the stereochemical configuration at the 3-position of the pyrrolidine ring is a key factor in modulating biological activity.

Table 1: Antiproliferative Activity of Fluorinated Parthenolide Derivatives in HL-60 Cells

| Compound | Description | GI₅₀ (µM) |

|---|---|---|

| 10 | (R)-3-fluoropyrrolidine analogue | 0.35 |

| 11 | (S)-3-fluoropyrrolidine analogue | 16.8 |

| 12 | 3,3-difluoropyrrolidine analogue | 2.6 |

Data sourced from a study on fluorinated amino-derivatives of Parthenolide. nih.gov GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Prodrug Strategies and Bioavailability Enhancement

A significant challenge in drug development is ensuring that a therapeutically active molecule reaches its target in the body in sufficient concentrations. Poorly soluble drugs often exhibit low bioavailability, which can limit their clinical effectiveness. mdpi.com Prodrug strategies and other bioavailability enhancement techniques are therefore crucial in medicinal chemistry. tandfonline.comresearchgate.netnih.gov

The incorporation of fluorine, as in this compound, can itself be a strategy to enhance bioavailability. Fluorine's high electronegativity can modulate the pKa of nearby atoms, potentially reducing the basicity of the pyrrolidine nitrogen. tandfonline.com This can lead to improved membrane permeability and, consequently, better oral absorption. tandfonline.comnih.govrsc.org Additionally, substituting hydrogen with fluorine at metabolically vulnerable positions can block oxidation by enzymes like cytochrome P450, thereby improving metabolic stability and increasing the drug's circulation time. tandfonline.com

Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical processes. researchgate.net This approach can be used to overcome various challenges, including poor solubility, instability, and lack of site-specific delivery. tandfonline.com For compounds containing a this compound scaffold, a prodrug strategy could involve modifying the pyrrolidine nitrogen with a labile group. This group would be designed to be cleaved under specific physiological conditions, releasing the active drug.

Several general techniques can be employed to enhance the bioavailability of poorly soluble drugs, including those containing a this compound moiety:

Particle Size Reduction : Methods like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate. chem960.com

Solid Dispersions : Dispersing the drug in a carrier matrix, often a polymer, can improve wettability and dissolution. sigmaaldrich.com Third-generation solid dispersions use carriers with surface activity to further enhance bioavailability. sigmaaldrich.com

Complexation : The use of complexing agents, such as cyclodextrins, can increase the solubility of a drug by forming inclusion complexes. chem960.com The hydrophobic cavity of cyclodextrins can encapsulate the drug molecule, while the hydrophilic exterior ensures water solubility.

Chemical Modifications : Beyond prodrugs, forming salts or co-crystals can improve a drug's solubility and dissolution properties. wikidata.org The use of co-solvents can also enhance solubility by reducing the interfacial tension between the drug and the aqueous solution.

By employing these strategies, the therapeutic potential of drug candidates incorporating the this compound scaffold can be more effectively realized.

Advanced Analytical Techniques in 3 Fluoropyrrolidine Research

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural analysis of 3-fluoropyrrolidine, providing detailed insights into its atomic connectivity, three-dimensional arrangement, and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated molecules like this compound. Techniques such as ¹H, ¹³C, and especially ¹⁹F NMR are used to confirm the identity, structure, and conformation of the compound. mdpi.com

¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus (100% natural abundance and a high gyromagnetic ratio) and its wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.org This sensitivity allows for detailed probing of conformational changes. beilstein-journals.org For derivatives of this compound, the ¹⁹F chemical shift can be observed, for example, at -175.35 ppm. chem-soc.si

The conformation of the five-membered pyrrolidine (B122466) ring can be analyzed in detail by combining ¹⁹F-¹H heteronuclear NOE (HOESY) experiments with the measurement of vicinal ³J(F,H) and ³J(H,H) scalar coupling constants. nih.gov These experiments provide estimates of through-space internuclear distances and dihedral angles, respectively. nih.gov Studies have shown that the stereoelectronic gauche effect involving the fluorine atom significantly influences the ring's conformation, often stabilizing a Cγ-exo pucker. nih.gov

In ¹³C NMR spectra of this compound derivatives, the carbon atoms bonded to or near the fluorine atom exhibit characteristic splitting due to C-F coupling. For instance, the carbon bearing the fluorine (C3) shows a large one-bond coupling constant (¹JC,F), while adjacent carbons (C2 and C4) show smaller two-bond coupling constants (²JC,F). chem-soc.si

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ¹⁹F | -175.35 | - |

| ¹³C (C3) | 92.71 | ¹JC,F = 176.3 |

| ¹³C (C2/C5) | 54.51 | ²JC,F = 23.2 |

| ¹³C (C4) | 32.30 | ²JC,F = 21.8 |

Data derived from a study on a this compound-containing FDDNP analog. chem-soc.si

Infrared (IR) spectroscopy is a valuable technique for studying the conformational landscape of molecules by probing their vibrational modes. hilarispublisher.comslideshare.net For this compound, IR spectroscopy, in conjunction with quantum-chemical calculations, has been used to analyze its conformational preferences. researchgate.net

Upon protonation to form the 3-fluoropyrrolidinium cation, a combination of theoretical calculations and experimental IR spectroscopy revealed that the cation adopts a single, highly preferred conformation. researchgate.net In this conformation, the C-F bond is oriented in a pseudo-axial position. researchgate.net This contrasts with the neutral this compound, for which four different conformations are predicted. researchgate.net The singular conformation of the cation is attributed to a strong, attractive electrostatic interaction that resembles a hydrogen bond, which increases the ring puckering compared to the neutral form. researchgate.net

The analysis involves comparing the experimental IR spectrum with spectra calculated for different potential conformations. The excellent correlation between the experimental spectrum and the calculated spectrum for the pseudo-axial conformer confirms its predominance. researchgate.net Key vibrational bands in the 800 cm⁻¹ to 1800 cm⁻¹ range are used for this correlative analysis. researchgate.net

Table 2: Conformational States of this compound Species

| Species | Method | Findings |

|---|---|---|

| This compound | Quantum-Chemical Calculations | Four stable conformations predicted. researchgate.net |

| 3-Fluoropyrrolidinium Cation | IR Spectroscopy & Calculations | A single conformation with a pseudo-axial C-F bond is observed. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly 19F NMR

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a critical technique for identifying the metabolites of drug candidates containing the this compound moiety. mdpi.com These studies are essential for understanding the biotransformation and potential bioactivation of the compound.

Research on dipeptidyl peptidase-IV (DPP-IV) inhibitors containing a this compound ring has shown that this moiety is susceptible to metabolic activation. researchgate.netpsu.edu In vitro incubations with rat liver microsomes, which contain cytochrome P450 (CYP) enzymes, revealed that the fluoropyrrolidine ring can undergo sequential oxidation and defluorination events. researchgate.netpsu.edu

The formation of chemically reactive intermediates was confirmed by trapping experiments. psu.edu When incubations were performed in the presence of nucleophiles like reduced glutathione (B108866) (GSH) or N-acetylcysteine (NAC), the reactive metabolites were trapped, forming stable conjugates. researchgate.net The structures of these conjugates were then elucidated using tandem mass spectrometry (MS/MS). researchgate.netpsu.edu Analysis of the product ion spectra of the parent drug and the trapped adducts provides insight into the site of metabolism and the nature of the reactive intermediate. researchgate.netresearchgate.net For example, the accurate mass determination of an NAC adduct indicated that defluorination and oxidation were involved in the bioactivation of the fluoropyrrolidine ring. psu.edu

Table 3: Metabolic Pathway of this compound Moiety in DPP-IV Inhibitors

| Metabolic Process | Key Observation | Analytical Technique |

|---|---|---|

| Bioactivation | Formation of reactive intermediates. | Trapping experiments with GSH or NAC. psu.edu |

| Structural Change | Sequential oxidation and defluorination of the pyrrolidine ring. | LC-MS/MS analysis of trapped conjugates. researchgate.netpsu.edu |

| Enzyme Involvement | Catalyzed primarily by CYP3A1 and CYP3A2 (in rats). | Incubations with recombinant CYP enzymes. researchgate.netpsu.edu |

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound is a chiral compound, methods to separate its enantiomers and determine their purity are crucial, especially in pharmaceutical development. phenomenex.comamericanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose. csfarmacie.czresearchgate.net

Chiral HPLC separates enantiomers by exploiting the differential interactions between each enantiomer and the chiral stationary phase, leading to the formation of transient diastereomeric complexes. researchgate.netsigmaaldrich.com This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. researchgate.net

For compounds incorporating the this compound scaffold, various chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak®), are used. researchgate.netgoogle.com Methods can be developed on an analytical scale to determine the enantiomeric excess (e.e.) of a sample and can be scaled up to a semi-preparative or preparative level to isolate enantiomerically pure compounds. researchgate.netgoogle.com For example, the enantiomers of N-CBZ-3-fluoropyrrolidine-3-methanol were successfully resolved using preparative chiral HPLC. researchgate.net Similarly, the enantiomers of an active pharmaceutical ingredient containing a pyrrolidine ring were separated using a semi-preparative Chiralpak® IA column, achieving high enantiomeric excess (>99% e.e.). google.com

The development of a chiral HPLC method involves optimizing the mobile phase composition (often a mixture of solvents like hexane (B92381) and ethanol) and flow rate to achieve baseline separation of the enantiomeric peaks. researchgate.netnih.gov

Table 4: Example of Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (10 mm x 250 mm) |

| Mobile Phase | Hexane:Ethanol (B145695):Diethylamine (95:5:0.1 v/v/v) |

| Flow Rate | 1.00 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers, enabling determination of 100% enantiomeric purity for each isolated peak. researchgate.net |

Metabolic and Toxicological Considerations of 3 Fluoropyrrolidine Containing Compounds

In Vitro Metabolic Stability Studies

For instance, in the development of novel antitrypanosomal agents, the introduction of a 3-fluoro substituent to the pyrrolidine (B122466) ring of a urea (B33335) derivative (compound 55) resulted in a more than four-fold increase in stability in mouse liver microsomes compared to its non-fluorinated pyrrolidine counterpart. fishersci.ca The half-life of this compound was greater than 60 minutes in human microsomes, indicating high stability. fishersci.ca Similarly, the (S)-enantiomer (compound 57) and a trans-3,4-difluoropyrrolidine derivative (compound 59) also exhibited high metabolic stability with half-lives exceeding 60 minutes in both mouse and human microsomes. fishersci.ca

Conversely, studies on dipeptidyl peptidase-IV (DPP-IV) inhibitors containing a 3-fluoropyrrolidine ring, designated MRL-A and MRL-B, revealed that this moiety can be susceptible to metabolic activation. wikipedia.orgguidetopharmacology.org The irreversible binding of these compounds to rat liver microsomal proteins was time- and NADPH-dependent, suggesting metabolism-dependent covalent binding to macromolecules. wikipedia.orgguidetopharmacology.orgfishersci.casigmaaldrich.com

In another example, the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), which contains a fluorinated pyridine (B92270) ring rather than a pyrrolidine, was found to have decreased stability in awake humans and mice, a phenomenon linked to metabolism by cytochrome P450 enzymes. nih.gov

Table 1: In Vitro Metabolic Stability of Selected this compound-Containing Compounds

| Compound | Microsome Source | Half-life (t½) | Reference |

|---|---|---|---|

| Urea derivative 54 (3,4-difluorophenyl analogue) | Mouse | 14 min | fishersci.ca |

| Urea derivative 54 (3,4-difluorophenyl analogue) | Human | > 60 min | fishersci.ca |

| Urea derivative 55 (with this compound) | Mouse | > 4-fold increase vs. 54 | fishersci.ca |

| Urea derivative 55 (with this compound) | Human | > 60 min | fishersci.ca |

| (S)-enantiomer 57 | Mouse & Human | > 60 min | fishersci.ca |

| trans-3,4-difluoropyrrolidine derivative 59 | Mouse & Human | > 60 min | fishersci.ca |

Identification of Metabolites and Bioactivation Pathways